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Compound of Interest

Compound Name: (-)-Fucose-13C-1

Cat. No.: B12401468 Get Quote

An in-depth technical guide on the discovery and synthesis of (-)-Fucose-13C-1 for

researchers, scientists, and drug development professionals.

Introduction to (-)-Fucose-13C-1
L-Fucose is a deoxyhexose sugar that plays a critical role in a multitude of biological

processes.[1] It is a fundamental component of many N- and O-linked glycans and glycolipids

on cell surfaces.[1] These fucosylated glycans are involved in cell-cell recognition, signaling,

and immune responses.[2] Structurally, fucose is distinguished by the absence of a hydroxyl

group at the C-6 position and its L-configuration, making it equivalent to 6-deoxy-L-galactose.

[1]

The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position creates an

invaluable tool for biological and chemical research. (-)-Fucose-¹³C-1, isotopically labeled at the

anomeric carbon, allows researchers to trace the metabolic fate of fucose in complex biological

systems using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR)

spectroscopy.[3][4] This enables detailed studies of metabolic flux, the biosynthesis of

fucosylated glycoconjugates, and the dynamics of glycan processing in both healthy and

diseased states.[3][5]

Physicochemical and Spectroscopic Data
The incorporation of a ¹³C atom at the C-1 position provides a unique spectroscopic signature

for tracing and quantification.
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Physicochemical Properties
The fundamental properties of (-)-Fucose-¹³C-1 are summarized below. Data is compiled from

commercial suppliers and chemical databases.[6][7]

Property Value Source

IUPAC Name
(2S,3R,4R,5S)-2,3,4,5-

tetrahydroxy(1-¹³C)hexanal
[6]

Synonyms
6-Deoxy-L-galactose-1-¹³C, L-

Fucose-1-¹³C
[7]

Molecular Formula ¹³CC₅H₁₂O₅ [7]

Molecular Weight 165.15 g/mol [6][7]

Isotopic Purity ≥99 atom % ¹³C [7]

Physical Form Solid [7]

InChI

InChI=1S/C6H12O5/c1-

3(8)5(10)6(11)4(9)2-7/h2-6,8-

11H,1H3/t3-,4+,5+,6-/m0/s1/i2

+1

[7]

InChIKey
PNNNRSAQSRJVSB-

ZAHPDWKSSA-N
[7]

SMILES

C--INVALID-LINK----INVALID-

LINK----INVALID-LINK----

INVALID-LINK--[¹³CH]=O

[7]

NMR Spectroscopic Data
NMR spectroscopy is a primary analytical method for characterizing labeled compounds. While

specific spectra for (-)-Fucose-¹³C-1 are proprietary, the following table provides the ¹H and ¹³C

chemical shifts for unlabeled L-Fucose in D₂O, which are foundational for analysis.[8] The key

expected difference for the ¹³C-1 labeled compound would be a large one-bond C1-H1 coupling

constant (¹J_C1,H1_) and the appearance of the C1 signal as a doublet in the proton-coupled

¹³C spectrum.
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Atom α-anomer δ (ppm) β-anomer δ (ppm)

¹H Shifts

H1 5.21 4.56

H2 3.81 3.69

H3 3.84 3.75

H4 3.75 3.75

H5 4.11 3.45

H6 (CH₃) 1.26 1.26

¹³C Shifts

C1 93.1 97.1

C2 67.2 70.3

C3 69.8 73.8

C4 71.9 73.0

C5 68.3 72.3

C6 (CH₃) 16.5 16.5

Data obtained in D₂O at 25°C.[8]

Synthesis and Discovery Pathways
The "discovery" of (-)-Fucose-¹³C-1 is not a singular event but rather a result of the broader

development of isotopically labeled carbohydrates for metabolic research. Its synthesis can be

achieved through both chemical and enzymatic routes.

Biological Pathways of GDP-L-Fucose
In mammals, the activated form of fucose used by enzymes is GDP-L-fucose. It is synthesized

via two main pathways: the de novo pathway and the salvage pathway.[2] Understanding these

pathways is crucial as they represent the biological context in which (-)-Fucose-¹³C-1 is utilized.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7810140/
https://academic.oup.com/glycob/article/13/7/41R/612936
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The de novo pathway converts GDP-mannose to GDP-fucose, while the salvage pathway

utilizes free fucose from extracellular sources or lysosomal degradation.[2]

De Novo Pathway

Salvage Pathway
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GMD

GDP-L-Fucose
FX Protein
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Caption: Mammalian biosynthesis of GDP-L-Fucose via De Novo and Salvage pathways.[2]

Chemoenzymatic Synthesis
A highly efficient method for preparing GDP-fucose and its analogs is through chemoenzymatic

synthesis. This approach leverages the specificity of enzymes to overcome challenges in

traditional chemical synthesis.[9] A key enzyme is L-fucokinase/GDP-fucose

pyrophosphorylase (FKP), a bifunctional enzyme that converts L-fucose first to fucose-1-

phosphate and then to GDP-fucose.[9] This method is particularly suitable for preparing (-)-

GDP-Fucose-¹³C-1 by using (-)-Fucose-¹³C-1 as the starting substrate.
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Caption: Workflow for the chemoenzymatic synthesis of GDP-Fucose-¹³C-1 using FKP.[9]

Representative Chemical Synthesis
While specific proprietary methods exist, a general synthetic route to L-fucose analogs often

starts from a more abundant sugar, such as D-mannose.[10] To produce (-)-Fucose-¹³C-1, a

¹³C-labeled cyanide (e.g., K¹³CN) or a similar one-carbon synthon would be introduced at the

appropriate step to form the C1 aldehyde. A plausible high-level workflow is outlined below.

D-Mannose Derivative
(Protected)

Chain Elongation
(e.g., with K¹³CN)

Functional Group
Transformation

Stereoselective
Reduction Deprotection (-)-Fucose-¹³C-1
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Caption: High-level logical workflow for the chemical synthesis of (-)-Fucose-¹³C-1.

Experimental Protocols
Detailed protocols are essential for the application and synthesis of labeled compounds.

Protocol 1: General Chemoenzymatic Synthesis of GDP-
(-)-Fucose-¹³C-1
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This protocol is adapted from methodologies for synthesizing GDP-fucose derivatives using the

FKP enzyme.[9]

Reaction Mixture Preparation:

In a suitable reaction vessel, combine a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5)

containing 10 mM MgCl₂.

Add (-)-Fucose-¹³C-1 to a final concentration of 5 mM.

Add ATP and GTP, each to a final concentration of 7.5 mM (1.5 equivalents).

Add inorganic pyrophosphatase to prevent product inhibition by pyrophosphate (PPi).

Enzymatic Reaction:

Initiate the reaction by adding a purified, recombinant L-fucokinase/GDP-fucose

pyrophosphorylase (FKP) enzyme.

Incubate the reaction mixture at 37°C with gentle agitation.

Reaction Monitoring:

Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every

hour).

Analyze the aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC) to track the consumption of Fucose-¹³C-1 and the formation of

GDP-Fucose-¹³C-1.

Purification:

Once the reaction reaches completion (typically >95% conversion), terminate it by adding

an equal volume of cold ethanol or by heat inactivation.

Centrifuge the mixture to pellet the precipitated enzyme and other insoluble materials.
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Purify the supernatant containing GDP-Fucose-¹³C-1 using anion-exchange

chromatography or size-exclusion chromatography.

Verification:

Confirm the identity and purity of the final product using mass spectrometry (to verify the

M+1 mass shift) and NMR spectroscopy.[7]

Protocol 2: General NMR Analysis of Fucose
Isotopomers
This protocol provides a general method for the NMR analysis of fucose in solution, applicable

to its ¹³C-labeled forms.[8][11]

Sample Preparation:

Dissolve 5-10 mg of the fucose sample (e.g., (-)-Fucose-¹³C-1) in 0.5 mL of deuterium

oxide (D₂O, 99.9%).

For analysis of exchangeable protons, dissolve the sample in a 90% H₂O / 10% D₂O

mixture.[8]

Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable

probe.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

Set the sample temperature to a constant value, typically 25°C (298 K).[11]

Data Acquisition:

¹H NMR: Acquire a 1D proton spectrum to observe the overall chemical shifts and the

anomeric equilibrium between the α and β forms.[8]
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¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts

of all carbon atoms. For (-)-Fucose-¹³C-1, the C1 signal will be significantly enhanced.

2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum

to correlate each proton with its directly attached carbon. This is crucial for unambiguous

assignment of the ¹H and ¹³C signals.[12]

2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish

proton-proton coupling networks within the sugar ring.

Data Analysis:

Process the spectra using appropriate software (e.g., TopSpin, Mnova).

Reference the chemical shifts to an internal or external standard.[8]

Integrate the anomeric proton signals in the ¹H spectrum to determine the ratio of α and β

anomers in solution.[8]

For (-)-Fucose-¹³C-1, analyze the coupling patterns of the H1 and C1 signals to confirm

the position and enrichment of the label.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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